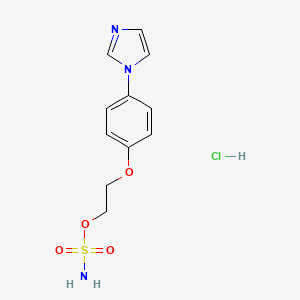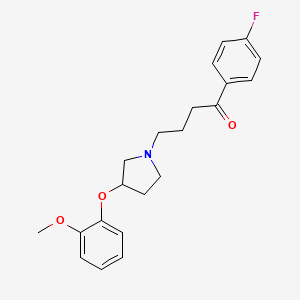
Apoarantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoarantoin is a biochemical.
Applications De Recherche Scientifique
Juvenile Idiopathic Arthritis (JIA) and Biological Therapy
- Study Context : Investigating metabolic disorders in children with JIA receiving biological therapy.
- Key Findings : The use of adalimumab in children with JIA showed significant changes in ApoA concentration, which is crucial for assessing cardiovascular risks (Anonymous, 2020).
Cardiovascular Disease Treatment
- Study Context : Examining the efficacy and safety of RVX-208, an agent designed to enhance apoA-I synthesis, in patients with coronary artery disease.
- Key Findings : Treatment with RVX-208 was associated with dose-dependent increases in apoA-I levels, suggesting its potential in facilitating cholesterol mobilization (Nicholls et al., 2011).
Triglyceride and HDL-C Levels
- Study Context : The association between APOA5 variants and triglyceride response to fenofibrate therapy.
- Key Findings : APOA5 56G carriers showed more beneficial responses to fenofibrate treatment in lowering plasma triglyceride and increasing HDL-C levels (Lai et al., 2007).
Role in Coronary Artery Disease
- Study Context : Investigating the causal role of apoA-I in coronary artery disease using human genetics.
- Key Findings : Genetic evidence suggests apoA-I may not have a cardioprotective role, challenging the observational association of apoA-I with reduced risk of coronary artery disease (Karjalainen et al., 2020).
Infusion Post Acute Myocardial Infarction
- Study Context : Characterizing the safety and pharmacokinetics of CSL112 in patients post myocardial infarction.
- Key Findings : Infusions of CSL112 were well tolerated, with increases in apoA-I and enhanced cholesterol efflux, pointing to its potential in reducing major adverse cardiovascular events (Gibson et al., 2016).
ApoA-I and Schizophrenia
- Study Context : Investigating the effects of antipsychotics on plasma proteins in schizophrenia.
- Key Findings : Decreased levels of apoA-I might be associated with the pathology of schizophrenia and its treatment (La et al., 2006).
Nonenzymatic Glycation and Inflammation
- Study Context : Effects of nonenzymatic glycation on the antiinflammatory properties of apoA-I.
- Key Findings : Nonenzymatic glycation impairs the antiinflammatory properties of apoA-I, affecting its ability to inhibit nuclear factor-kB activation and reactive oxygen species formation (Nobécourt et al., 2010).
Genetic Risk for Metabolic Syndrome
- Study Context : Identifying gene polymorphisms that confer susceptibility to metabolic syndrome.
- Key Findings : APOA5 genotype significantly affected the prevalence of metabolic syndrome, with the C allele of the -1131T-->C polymorphism being a risk factor (Yamada et al., 2007).
Statin Use and Parkinson's Disease
- Study Context : Evaluating the association of statin use and ApoA1 levels on age at Parkinson’s Disease onset.
- Key Findings : The use of lipid-soluble statins was associated with a delayed age at Parkinson's Disease onset, suggesting their potential as a neuroprotective therapy (Berlyand et al., 2014).
Propriétés
Numéro CAS |
19885-52-0 |
|---|---|
Nom du produit |
Apoarantoin |
Formule moléculaire |
C20H18N2O6S2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
[(4S,5S,15S,16S)-16-hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] acetate |
InChI |
InChI=1S/C20H18N2O6S2/c1-10(23)28-14-5-6-27-9-12-8-20-17(25)21-15-11(3-2-4-13(15)24)7-19(21,29-30-20)18(26)22(20)16(12)14/h2-6,9,13-16,24H,7-8H2,1H3/t13-,14-,15-,16-,19?,20?/m0/s1 |
Clé InChI |
UJHGIUXXTQBPOA-JYLMTPQZSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)C45CC6=CC=C[C@@H]([C@H]6N4C(=O)C3(C2)SS5)O |
SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O |
SMILES canonique |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Apoarantoin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





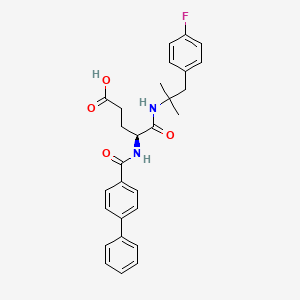
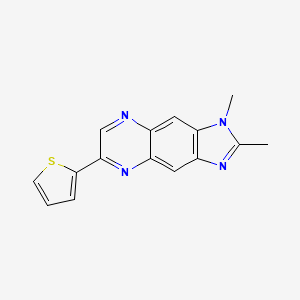

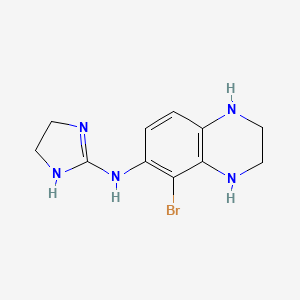
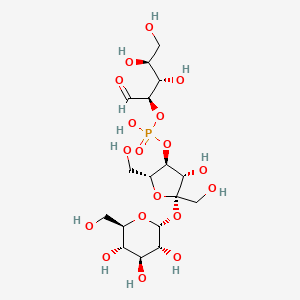
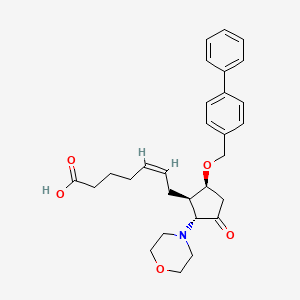

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

